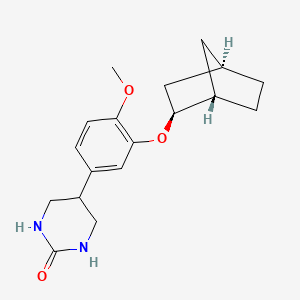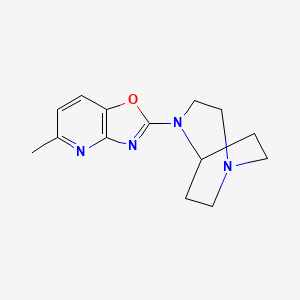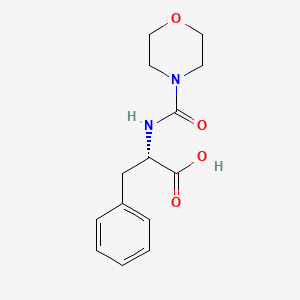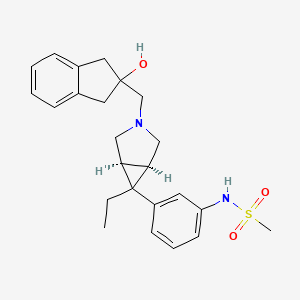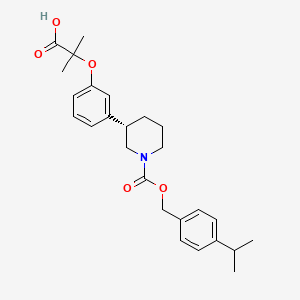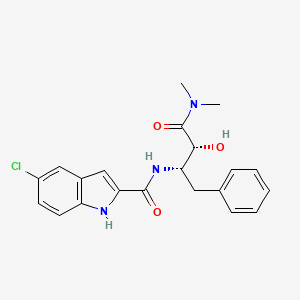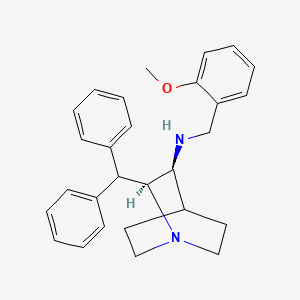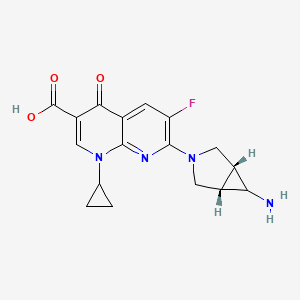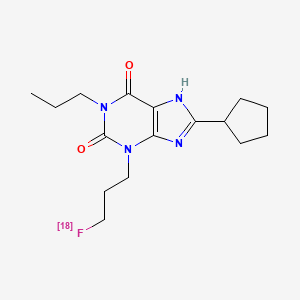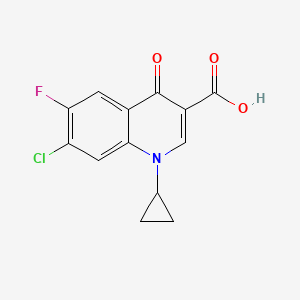
CS 2100
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
CS 2100 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying S1P1 receptor agonists and their interactions.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic effects in autoimmune diseases.
Medicine: Explored for its immunosuppressive properties, particularly in the treatment of conditions like rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals targeting S1P1 receptors
Wirkmechanismus
Target of Action
CS-2100, also known as 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid, is a potent, selective, orally active and S1P3-sparing S1P1 agonist . The primary target of CS-2100 is the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a crucial role in the immune response .
Mode of Action
CS-2100 interacts with its target, the S1P1 receptor, by binding to it and activating it . This interaction results in the modulation of the receptor’s activity, leading to a variety of downstream effects. The compound exhibits 5000-fold selectivity for human S1P1 over S1P3 , which means it primarily activates S1P1 while sparing S1P3, thereby reducing potential side effects associated with S1P3 activation .
Biochemical Pathways
The activation of S1P1 by CS-2100 affects various biochemical pathways. S1P1 is involved in the regulation of lymphocyte trafficking, vascular integrity, and heart rate. By activating S1P1, CS-2100 can influence these processes, potentially leading to immunosuppressive effects .
Pharmacokinetics
CS-2100 shows in vivo immunosuppressive efficacy in rats with an ID50 (infective dose) of 0.407 mg/kg . Following administration of single oral doses of CS-2100 in rats, lymphocyte counts decreased significantly, with a nadir at 8 and/or 12 h post-dose and recovery to vehicle control levels by 24-48 h post-dose . This suggests that CS-2100 has good bioavailability and is effective at low doses.
Result of Action
The activation of S1P1 by CS-2100 leads to a decrease in lymphocyte counts, indicating an immunosuppressive effect . CS-2100 has shown efficacy in the adjuvant-induced arthritis model in rats, suggesting potential therapeutic applications in autoimmune diseases .
Action Environment
While CS-2100 showed potent efficacy in various animal disease models, it was also revealed that the central 1,2,4-oxadiazole ring of CS-2100 was decomposed by enterobacteria in the intestine of rats and monkeys This suggests that the action, efficacy, and stability of CS-2100 could be influenced by environmental factors such as gut microbiota
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und erfordern eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von CS 2100 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um eine gleichbleibende Qualität und einen hohen Durchsatz zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Molekül zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind üblich bei der Modifizierung des Oxadiazolrings
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Reaktionen werden typischerweise in organischen Lösungsmitteln unter kontrollierten Temperaturen durchgeführt .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die für weitere Forschungs- und Entwicklungsarbeiten in der medizinischen Chemie verwendet werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung von S1P1-Rezeptoragonisten und ihren Wechselwirkungen.
Biologie: Untersucht wegen seiner Rolle bei der Modulation von Immunantworten und seiner potenziellen therapeutischen Wirkung bei Autoimmunerkrankungen.
Medizin: Erforscht wegen seiner immunsuppressiven Eigenschaften, insbesondere bei der Behandlung von Erkrankungen wie rheumatoider Arthritis und Multipler Sklerose.
Industrie: Verwendung bei der Entwicklung neuer Medikamente, die auf S1P1-Rezeptoren abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an den S1P1-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor, der an der Regulation des Immunzellverkehrs beteiligt ist. Nach der Bindung aktiviert this compound den Rezeptor, was zu nachgeschalteten Signalwegen führt, die die Immunantworten modulieren. Dieser Mechanismus ist besonders nützlich bei der Reduzierung von Entzündungen und der Unterdrückung von Autoimmunreaktionen .
Analyse Chemischer Reaktionen
Types of Reactions
CS 2100 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the oxadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fingolimod: Ein weiterer S1P1-Agonist, der zur Behandlung von Multipler Sklerose eingesetzt wird.
Siponimod: Ein selektiver S1P1- und S1P5-Agonist mit Anwendungen bei neuroinflammatorischen Erkrankungen.
Ozanimod: Ein S1P1- und S1P5-Agonist, der zur Behandlung von schubförmig verlaufenden Formen der Multiplen Sklerose eingesetzt wird
Einzigartigkeit von CS 2100
This compound ist einzigartig aufgrund seiner hohen Selektivität für S1P1 gegenüber S1P3, was potenzielle Nebenwirkungen im Zusammenhang mit nicht-selektiven S1P-Rezeptoragonisten reduziert. Seine orale Bioverfügbarkeit und seine potente immunsuppressive Wirkung machen es zu einem vielversprechenden Kandidaten für weitere Forschungs- und therapeutische Entwicklung .
Eigenschaften
IUPAC Name |
1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJASHDNJMDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)

